
Bis(2-butyloctyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-butyloctyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate is a complex organic compound primarily used as an excipient in vaccine formulations and gene therapy drug delivery systems . This compound is known for its high purity and effectiveness in facilitating the delivery of active ingredients in medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-butyloctyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate involves multiple steps. One common method includes the reaction of dimethylaminopropylamine with an appropriate fatty acylating agent, such as a natural triglyceride, free acid, acyl chloride, anhydride, or low alkyl ester . This reaction is typically followed by oxidation using aqueous hydrogen peroxide in a solution of 2-propanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards for medical applications .
化学反応の分析
Types of Reactions
Bis(2-butyloctyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in 2-propanol.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs .
科学的研究の応用
Bis(2-butyloctyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of lipid nanoparticles and their interactions with biological membranes.
Medicine: Utilized in the development of COVID-19 vaccines and gene therapy drug delivery systems.
Industry: Applied in the formulation of personal care products and cosmetics due to its surfactant properties.
作用機序
The mechanism of action of Bis(2-butyloctyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate involves its ability to form lipid nanoparticles that encapsulate active ingredients. These nanoparticles facilitate the delivery of the encapsulated substances to target cells by enhancing their stability and bioavailability . The compound interacts with cellular membranes, promoting the uptake of the active ingredients into the cells .
類似化合物との比較
Similar Compounds
1,19-Bis(2-butyloctyl) 10-[3-(dimethylamino)propylamino]nonadecanedioate: Another excipient used in vaccine formulations and gene therapy.
1,1-Bis{[3-(N,N-dimethylamino)propyl]amido}alkane-di-N-oxides: Surface-active compounds used in various industrial applications.
Uniqueness
Bis(2-butyloctyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate is unique due to its specific structure, which provides optimal properties for forming stable lipid nanoparticles. This makes it particularly effective in medical applications, such as vaccine development and gene therapy .
特性
分子式 |
C56H110N2O5 |
|---|---|
分子量 |
891.5 g/mol |
IUPAC名 |
bis(2-butyloctyl) 9-[3-(dimethylamino)propyl-nonylcarbamoyl]heptadecanedioate |
InChI |
InChI=1S/C56H110N2O5/c1-8-13-18-21-22-29-36-47-58(48-37-46-57(6)7)56(61)53(42-32-25-23-27-34-44-54(59)62-49-51(38-16-11-4)40-30-19-14-9-2)43-33-26-24-28-35-45-55(60)63-50-52(39-17-12-5)41-31-20-15-10-3/h51-53H,8-50H2,1-7H3 |
InChIキー |
NWLXAWFCCANIRG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCN(CCCN(C)C)C(=O)C(CCCCCCCC(=O)OCC(CCCC)CCCCCC)CCCCCCCC(=O)OCC(CCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13355568.png)
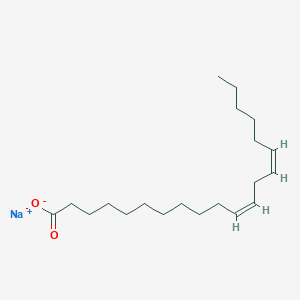
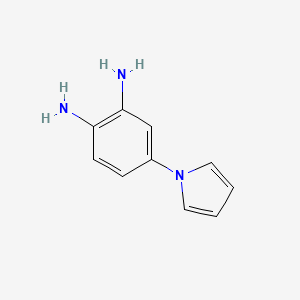
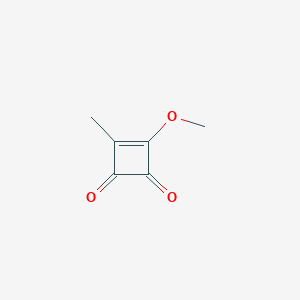
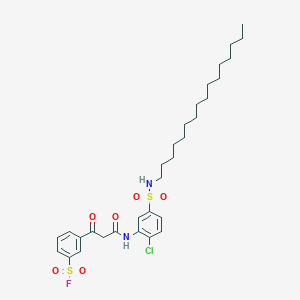

![Benzoic acid, 3-borono-5-[(2-fluorobenzoyl)amino]-](/img/structure/B13355617.png)
![6-(3-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355625.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethan-1-one](/img/structure/B13355632.png)
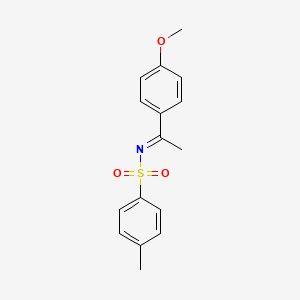
![3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355654.png)

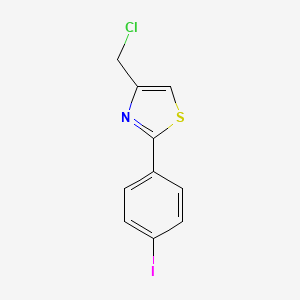
![2-Methyl-3-[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13355663.png)
